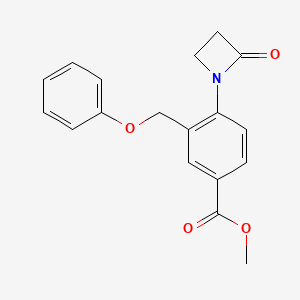
L-Leucyl-N-(4-nitrophenyl)-L-leucinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Leucyl-N-(4-nitrophenyl)-L-leucinamide: is a synthetic compound that belongs to the class of peptides It is characterized by the presence of leucine residues and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Leucyl-N-(4-nitrophenyl)-L-leucinamide typically involves the coupling of L-leucine with N-(4-nitrophenyl)-L-leucinamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Techniques such as chromatography are employed to purify the final product.
化学反应分析
Types of Reactions: L-Leucyl-N-(4-nitrophenyl)-L-leucinamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitrophenyl group can also be reduced to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be employed.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
科学研究应用
Chemistry: L-Leucyl-N-(4-nitrophenyl)-L-leucinamide is used as a model compound in peptide synthesis and studies involving peptide bond formation and cleavage.
Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving proteases and peptidases.
Industry: In the industrial sector, this compound is used in the synthesis of more complex peptides and as a standard in analytical techniques.
作用机制
The mechanism of action of L-Leucyl-N-(4-nitrophenyl)-L-leucinamide involves its interaction with specific molecular targets, such as enzymes. The nitrophenyl group plays a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. This interaction can be studied using various biochemical assays to elucidate the pathways involved.
相似化合物的比较
- L-Prolyl-L-leucyl-N-(4-nitrophenyl)glycinamide
- L-Prolinamide, L-leucyl-N-(4-nitrophenyl)-
- D-Valyl-L-leucyl-N-(4-nitrophenyl)-L-lysinamide dihydrochloride
Comparison: L-Leucyl-N-(4-nitrophenyl)-L-leucinamide is unique due to its specific sequence of amino acids and the presence of the nitrophenyl group. Compared to similar compounds, it exhibits distinct reactivity and binding properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
81928-67-8 |
|---|---|
分子式 |
C18H28N4O4 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-methyl-N-[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]pentanamide |
InChI |
InChI=1S/C18H28N4O4/c1-11(2)9-15(19)17(23)21-16(10-12(3)4)18(24)20-13-5-7-14(8-6-13)22(25)26/h5-8,11-12,15-16H,9-10,19H2,1-4H3,(H,20,24)(H,21,23)/t15-,16-/m0/s1 |
InChI 键 |
ILCUGGFLWLUYEQ-HOTGVXAUSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


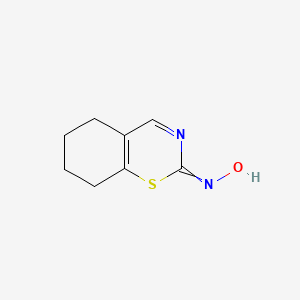
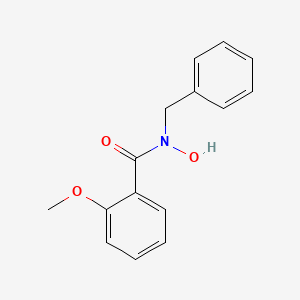
![3-[(1-Benzothiophen-5-yl)methyl]pyridine](/img/structure/B14420452.png)
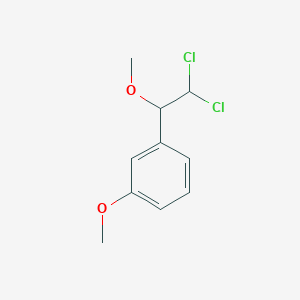
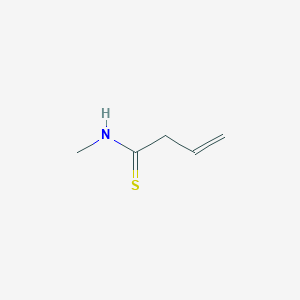


![6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14420485.png)
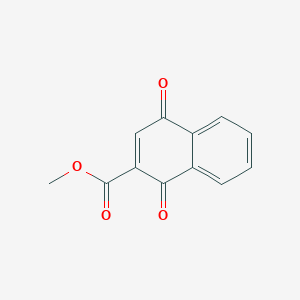
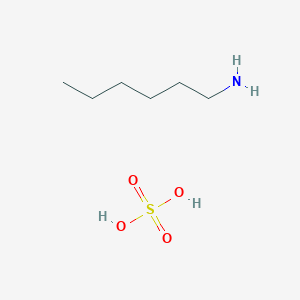
![2-[(4-Nitrophenyl)methylidene]cycloheptane-1,3-dione](/img/structure/B14420506.png)
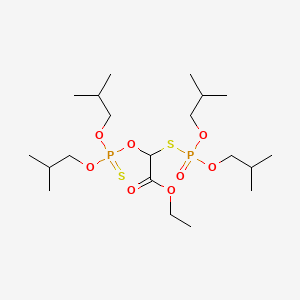
![Phenol, 4-[(2-naphthalenylimino)methyl]-](/img/structure/B14420531.png)
